Diethyl 2-decyl-3-oxobutanedioate
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Overview
Description
Diethyl 2-decyl-3-oxobutanedioate is an organic compound with the molecular formula C₁₈H₃₂O₅ It is a diester derivative of oxobutanedioic acid, featuring a decyl group attached to the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-decyl-3-oxobutanedioate can be synthesized through the alkylation of enolate ions. The process involves the reaction of diethyl malonate with a decyl halide under basic conditions. Sodium ethoxide in ethanol is commonly used to generate the enolate ion from diethyl malonate, which then reacts with the decyl halide to form the desired product .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-decyl-3-oxobutanedioate undergoes various chemical reactions, including:
Alkylation: The compound can participate in further alkylation reactions at the alpha position of the carbonyl group.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Decarboxylation: Under specific conditions, the compound can undergo decarboxylation to yield substituted monocarboxylic acids.
Common Reagents and Conditions
Alkylation: Sodium ethoxide in ethanol, alkyl halides.
Hydrolysis: Aqueous hydrochloric acid.
Decarboxylation: Heating with aqueous hydrochloric acid.
Major Products Formed
Alkylation: Dialkylated malonic esters.
Hydrolysis: Diethyl 2-decyl-3-oxobutanedioic acid.
Decarboxylation: Substituted monocarboxylic acids.
Scientific Research Applications
Diethyl 2-decyl-3-oxobutanedioate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl 2-decyl-3-oxobutanedioate involves its ability to form enolate ions under basic conditions. These enolate ions can then participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon bonds. The compound’s reactivity is primarily due to the presence of the carbonyl groups, which facilitate the formation of enolate intermediates .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester with similar reactivity but lacking the decyl group.
Ethyl acetoacetate: Another ester with a similar structure but different functional groups.
Diethyl oxalate: A related compound with two ester groups but a different carbon backbone.
Uniqueness
Diethyl 2-decyl-3-oxobutanedioate is unique due to the presence of the decyl group, which imparts distinct physical and chemical properties
Properties
CAS No. |
5077-95-2 |
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Molecular Formula |
C18H32O5 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
diethyl 2-decyl-3-oxobutanedioate |
InChI |
InChI=1S/C18H32O5/c1-4-7-8-9-10-11-12-13-14-15(17(20)22-5-2)16(19)18(21)23-6-3/h15H,4-14H2,1-3H3 |
InChI Key |
ZOANUFSGMIBOMO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(C(=O)C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
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